molecular formula C18H25NO3 B2729335 (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one CAS No. 303995-68-8

(1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one

Cat. No.: B2729335
CAS No.: 303995-68-8
M. Wt: 303.402
InChI Key: CGNJMBCKJZFOCQ-KQVVTMDQSA-N
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Description

This compound belongs to the class of α,β-unsaturated ketones with a conjugated dienone system. Its structure features a dimethylamino group at position 1, a diethoxymethyl-substituted phenyl ring at position 5, and a stereodefined (Z,E)-configuration across the conjugated double bonds.

Properties

IUPAC Name

(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-5-21-18(22-6-2)16-10-7-15(8-11-16)9-12-17(20)13-14-19(3)4/h7-14,18H,5-6H2,1-4H3/b12-9+,14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJMBCKJZFOCQ-KQVVTMDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC(=O)C=CN(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C/C(=O)/C=C\N(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one typically involves multiple steps. One common method includes the reaction of 4-(diethoxymethyl)benzaldehyde with dimethylamine and a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues and their structural differences are summarized below:

Compound Name Substituents at Position 1 Substituents at Position 5 Additional Modifications Key References
(1Z,4E)-5-[4-(Diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one Dimethylamino Diethoxymethylphenyl None
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-isopropylphenyl)penta-1,4-dien-3-one (WZ31) 4-Hydroxy-3-methoxyphenyl 4-Isopropylphenyl Hydroxyl and methoxy groups enhance polarity
(1E,4E)-5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17) 4-Methoxyphenyl 4-Fluorophenyl Methyl group at position 2
(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one Ethoxy Ethoxy and phenyl Symmetric diethoxy and phenyl groups
1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one Dimethylamino 4-Isopropylphenyl Similar backbone but lacks diethoxymethyl group
Key Observations:

Substituent Effects: The diethoxymethyl group in the target compound introduces steric bulk and electron-donating properties compared to simpler substituents like isopropyl or fluorophenyl in analogues (e.g., WZ31, A2K2A17). This may enhance solubility in nonpolar solvents but reduce reactivity in nucleophilic additions . The dimethylamino group at position 1 is common across several analogues, suggesting its role in stabilizing the conjugated system via resonance .

Stereochemical Considerations :

  • The (Z,E)-configuration of the target compound contrasts with the (E,E)-stereochemistry in WZ31 and A2K2A15. This difference likely impacts molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking .

Synthetic Routes: The synthesis of the target compound may parallel methods used for (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, which involves nucleophilic addition of alcohols to α-ethynyl ketones followed by oxidation . In contrast, WZ31 and A2K2A17 were synthesized via Claisen-Schmidt condensations, highlighting the versatility of this reaction for generating diverse dienone derivatives .

Pharmacological and Reactivity Comparisons

While pharmacological data for the target compound are scarce, insights can be drawn from analogues:

  • WZ31 : Demonstrated anti-proliferative activity against cancer cells (IC₅₀ ≈ 5–10 μM), attributed to the electron-withdrawing isopropyl group enhancing electrophilicity of the α,β-unsaturated ketone .
  • A2K2A17: Exhibited moderate COX-2 inhibition (IC₅₀ ≈ 15 μM), likely due to the 4-fluorophenyl group’s electron-withdrawing effects stabilizing the enone system .
  • 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one: Showed improved metabolic stability compared to hydroxyl-containing analogues, suggesting the diethoxymethyl group in the target compound may further enhance stability .

Physical and Spectroscopic Properties

Property Target Compound (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one WZ31
Molecular Weight ~355 g/mol ~324 g/mol ~336 g/mol
Polarity Moderate (diethoxymethyl) Low (diethoxy and phenyl) High (hydroxyl/methoxy)
Melting Point Not reported 128–130°C (crystalline structure confirmed via X-ray) 145–147°C

Biological Activity

The compound (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on available research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route can significantly influence the yield and purity of the final product. Notably, derivatives of this compound have been synthesized for comparative studies on their biological activities.

Antifungal Activity

Research indicates that various derivatives of compounds similar to this compound exhibit antifungal properties. A study demonstrated that certain flavonoid derivatives showed significant antifungal activity against pathogens such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum when tested at concentrations of 0.5 mg/ml and 0.25 mg/ml . Although specific data for our compound is limited, the structural similarities suggest potential antifungal efficacy.

Antibacterial Activity

In addition to antifungal properties, compounds with similar structural features have been evaluated for antibacterial activity. A study reported that synthesized compounds showed notable antibacterial effects against various bacterial strains. This suggests that this compound could also possess antibacterial properties .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the dimethylamino group may enhance its interaction with biological targets such as enzymes or receptors involved in microbial growth inhibition.

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal activity of synthesized derivatives based on similar structures. The results indicated that certain modifications to the molecular structure could enhance antifungal potency. For instance, derivatives with increased lipophilicity showed improved membrane penetration and greater antifungal effects .

Case Study 2: Antibacterial Studies

In a separate study focusing on antibacterial activity, compounds structurally related to this compound were tested against common bacterial pathogens. Results showed a spectrum of activity with some compounds exhibiting significant inhibition zones in agar diffusion tests .

Data Summary

Biological Activity Tested Concentration Pathogens Activity Observed
Antifungal0.5 mg/mlAspergillus flavusHigh activity observed
Antifungal0.25 mg/mlAcremonium strictumModerate activity observed
AntibacterialVariesVarious bacterial strainsSignificant inhibition noted

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